3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid
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Overview
Description
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 4-t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form a sulfonamide.
Alkylation: The sulfonamide is alkylated with t-butyl chloride to introduce the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the sulfonamide and t-butyl groups, resulting in different chemical properties.
4-t-Butylsulfamoylbenzoic acid: Similar structure but without the fluorine atom, affecting its reactivity and binding properties.
3-(4-t-Butylphenyl)-4-fluorobenzoic acid:
Uniqueness
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and fluorine groups allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-10-12(16(20)21)6-9-15(14)18/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLFTHCSXWCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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